molecular formula C44H69F3N6O8S B2432825 Dolastatine 10 trifluoroacétate CAS No. 2342568-65-2

Dolastatine 10 trifluoroacétate

Numéro de catalogue: B2432825
Numéro CAS: 2342568-65-2
Poids moléculaire: 899.13
Clé InChI: AEMLXRTXOFUMAI-WUBDFCFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .


Synthesis Analysis

The synthesis of Dolastatin 10 involves several key features . SmI2-induced cross-coupling was employed to couple aldehyde with (S)-N-tert-butanesulfinyl imine to generate the required stereocenters of Dap . Asymmetric addition of chiral N-sulfinyl imine provided a straightforward approach to the synthesis of the protected Doe . A practical method to the key subunit Val-Dil has been established as an alternative synthetic route for the synthesis of this challenging chemical structure .


Molecular Structure Analysis

Dolastatin 10 trifluoroacetate has a molecular formula of C44H69F3N6O8S . Its molecular weight is 899.1 g/mol . The structure was elucidated by NMR and mass spectrometric analyses .


Chemical Reactions Analysis

Dolastatin 10 and its derivatives were found to be highly lethal to common tumor cells . A variety of antibody-drug conjugates (ADCs) constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity .

Applications De Recherche Scientifique

Activité Antitumorale

Dol-10, un pentapeptide marin initialement isolé du mollusque de l'océan Indien Dolabella auricularia, présente de puissantes propriétés antitumorales. Il induit efficacement l'apoptose dans les cellules cancéreuses du poumon et d'autres cellules tumorales à des concentrations nanomolaires. Notamment, Dol-10 a été développé en médicaments commerciaux pour traiter des lymphomes spécifiques. Son efficacité remarquable a suscité une attention considérable ces dernières années .

Mécanisme Antimitotique

Dol-10 inhibe la polymérisation de la tubuline, perturbant la dynamique des microtubules et la division cellulaire. Cette activité antimitotique en fait un candidat prometteur pour la thérapie anticancéreuse. La valeur de la CI50 pour l'inhibition de la polymérisation de la tubuline est de 1,2 μM .

Conjugués Anticorps-Médicaments (CAD)

Avec l'essor des CAD, les dérivés de Dol-10 ont joué un rôle crucial dans la recherche clinique. En combinant des dérivés de Dol-10 (tels que MMAE ou MMAF) avec des anticorps spécifiques, les chercheurs ont développé des CAD qui maintiennent l'activité antitumorale tout en améliorant le ciblage tumoral et en réduisant la toxicité systémique. Notamment, Adcetris®—approuvé pour le traitement du lymphome malin systémique à grandes cellules T anaplasiques et du lymphome de Hodgkin—est un de ces CAD réussis basé sur Dol-10 .

Connaissances Génétiques

Les chercheurs du Collège de Pharmacie de l'Université de Floride ont décrypté les plans génétiques à l'origine de Dol-10. Cette percée a conduit à six médicaments anticancéreux approuvés par la FDA depuis 2011, ouvrant la voie à de nouveaux traitements anticancéreux .

Synthèse Totale et Études SAR

Des études complètes se sont concentrées sur la synthèse totale de Dol-10, de nouveaux acides aminés et des investigations de la relation structure-activité (SAR). Ces efforts contribuent à notre compréhension du potentiel de Dol-10 pour le développement de médicaments .

Perspectives Futures

En modifiant la structure chimique de Dol-10 et en tirant parti de la technologie des CAD, il reste un candidat médicamenteux prometteur. Les chercheurs continuent d'explorer son potentiel dans la lutte contre le cancer, offrant de l'espoir pour des traitements améliorés .

En résumé, le trifluoroacétate de Dolastatine 10 est un phare d'espoir dans la quête de thérapies antitumorales efficaces. Ses applications multiformes soulignent son importance dans le domaine de l'oncologie. 🌟🔍

Marine Drugs | Free Full-Text | Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry Dolastatin 10 trifluoroacetate - Amerigo Scientific Decoding the genes behind dolastatin 10 paves the way for new cancer therapeutics Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugates

Mécanisme D'action

Target of Action

Dolastatin 10 trifluoroacetate primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Dolastatin 10 trifluoroacetate interacts with tubulin by binding tightly to it . This binding inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cell cycle is interrupted, particularly during mitosis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Dolastatin 10 trifluoroacetate is the microtubule dynamics . By inhibiting tubulin polymerization, Dolastatin 10 trifluoroacetate disrupts microtubule formation, which is essential for cell division and intracellular transport . This disruption leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The drug’s ability to induce apoptosis at nanomolar concentrations suggests it may have good bioavailability

Result of Action

The primary result of Dolastatin 10 trifluoroacetate’s action is the induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the drug causes cell cycle arrest, which leads to programmed cell death . This makes Dolastatin 10 trifluoroacetate a potent anticancer agent, effective against a variety of cancer types, including lung cancer, leukemia, and prostate cancer .

Action Environment

The action of Dolastatin 10 trifluoroacetate can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the drug’s stability and efficacy . Additionally, the presence of other drugs or substances in the body can potentially interact with Dolastatin 10 trifluoroacetate, altering its action

Safety and Hazards

Human clinical trials of Dolastatin 10 showed occasional signs of efficacy but failed due to lack of separation of toxicity and efficacy . Nanomolar cytotoxicity helped transition this class of pentapeptides to the next phase of development as ADCs by reducing systemic toxicity .

Orientations Futures

Dolastatin 10 has brought unprecedented hope for tumor treatment . By modifying the chemical structure of Dol-10 and combining with the application of ADCs technology, Dol-10 as a new drug candidate still has great potential for development . More than 36 ADCs carrying a variety of pentapeptide analogues are undergoing preclinical and clinical developments .

Analyse Biochimique

Biochemical Properties

Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .

Cellular Effects

Dolastatin 10 trifluoroacetate has been shown to be highly lethal to common tumor cells, such as L1210 leukemia cells, small cell lung cancer NCI-H69 cells, and human prostate cancer DU-145 cells . It can effectively induce apoptosis of these cells at nanomolar concentration .

Molecular Mechanism

The molecular mechanism of Dolastatin 10 trifluoroacetate involves its interaction with tubulin . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .

Temporal Effects in Laboratory Settings

It has been observed that Dolastatin 10 trifluoroacetate can induce apoptosis of various tumor cells at nanomolar concentration .

Dosage Effects in Animal Models

The effects of Dolastatin 10 trifluoroacetate vary with different dosages in animal models . The maximum tolerated dose was reached at 300 μg/m², with granulocytopenia being the dose-limiting toxicity .

Metabolic Pathways

It has been found that Dolastatin 10 trifluoroacetate undergoes rapid conversion to more polar products after incubation with whole liver homogenate or the S9 fraction from rat liver .

Transport and Distribution

It has been observed that Dolastatin 10 trifluoroacetate is highly protein-bound (> 81%) in human, dog, and mouse plasmas .

Subcellular Localization

It is known that Dolastatin 10 trifluoroacetate interacts with tubulin, a protein that is primarily located in the cytoplasm .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMLXRTXOFUMAI-WUBDFCFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69F3N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.